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Compound of Interest

Compound Name: 4-lodophenylacetic acid

Cat. No.: B155296

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4-
lodophenylacetic acid, a compound of interest in organic synthesis and pharmaceutical
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The following tables summarize the *H and 13C NMR data for 4-lodophenylacetic
acid.

1H NMR Data

The 'H NMR spectrum of 4-lodophenylacetic acid exhibits distinct signals corresponding to

the aromatic and aliphatic protons.
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.66 Doublet (d) 8.3 2H Ar-H (ortho to I)
7.02 Doublet (d) 8.3 2H Ar-H (meta to I)
3.59 Singlet (s) - 2H -CH2-
~11-12 Broad Singlet - 1H -COOH

Data obtained in CDCIs at 400 MHz.

13C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.
Based on typical chemical shift ranges for similar structures, the expected chemical shifts for 4-
lodophenylacetic acid are presented below.

Chemical Shift (6) ppm (Expected Range)  Assignment

175-180 -COOH

138 - 140 Ar-C (paratol)
131-133 Ar-C (meta to I)
92-94 Ar-C (ipso tol)
40 - 45 -CH2-

Expected values are based on the analysis of similar aromatic carboxylic acids. The solvent is
typically CDCIs or DMSO-ds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-lodophenylacetic acid, typically acquired using a KBr pellet, shows
characteristic absorption bands.
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Strong, Broad O-H stretch of carboxylic acid
~1700 Strong C=0 stretch of carboxylic acid
~1600, ~1485 Medium C=C stretch of aromatic ring

C-H out-of-plane bend (para-

~820 Strong ) )
disubstituted)

500-600 Medium C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 4-lodophenylacetic acid, Gas Chromatography-Mass Spectrometry (GC-
MS) is a common analytical method.

m/z Relative Intensity Assignment

262 High [M]* (Molecular lon)
217 High [M - COOH]*

90 Medium [C7He]*

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following
sections outline the typical experimental protocols for acquiring the NMR, IR, and MS data for
4-lodophenylacetic acid.

NMR Spectroscopy Protocol
Sample Preparation:

» Weigh approximately 10-20 mg of 4-lodophenylacetic acid for *H NMR and 50-100 mg for
13C NMR.
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e Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls, or Dimethyl sulfoxide-de, DMSO-ds) in a clean, dry NMR tube.

e Add a small amount of Tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).
o Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrument Parameters (General):
e Spectrometer: 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Pulse Sequence: Standard single-pulse experiment.
o Number of Scans: 16-64.
o Relaxation Delay: 1-2 seconds.
e 13C NMR:
o Pulse Sequence: Proton-decoupled single-pulse experiment.
o Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the *H NMR spectrum.
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Pick and label the peaks in both *H and *3C NMR spectra.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for
several hours and cool in a desiccator.

Weigh approximately 1-2 mg of 4-lodophenylacetic acid and 100-200 mg of the dried KBr.

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

Transfer the powder to a pellet die.

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to
form a transparent or translucent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
Scan Range: 4000 - 400 cm™1,

Resolution: 4 cm™2.

Number of Scans: 16-32.

Background: A background spectrum of a pure KBr pellet or empty sample compartment
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

Prepare a dilute solution of 4-lodophenylacetic acid in a volatile organic solvent (e.g.,
methanol or dichloromethane). Derivatization with a silylating agent (e.g., BSTFA) may be
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performed to improve volatility and thermal stability, though it is not always necessary for this
compound.

Instrument Parameters (General):

e Gas Chromatograph:

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm
i.d., 0.25 pm film thickness).

[¢]

Injector Temperature: 250-280°C.

[¢]

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80-100°C), hold
for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C.

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e Mass Spectrometer:

o lonization Mode: Electron lonization (El).

[¢]

lonization Energy: 70 eV.

[¢]

Mass Range: Scan from m/z 40 to 400.

[e]

lon Source Temperature: 230°C.

o

Quadrupole Temperature: 150°C.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound such as 4-lodophenylacetic acid.
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General Workflow for Spectroscopic Analysis

Sample Preparation

4-lodophenylacetic Acid

l
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Data Analysis & Interpretation
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Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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